3,5-dichloro-N-(furan-2-ylmethyl)-4-methoxy-N-(4-methylbenzyl)benzamide
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Overview
Description
3,5-Dichloro-N-[(furan-2-yl)methyl]-4-methoxy-N-[(4-methylphenyl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with various functional groups
Preparation Methods
The synthesis of 3,5-dichloro-N-[(furan-2-yl)methyl]-4-methoxy-N-[(4-methylphenyl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3,5-dichloro-4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Substitution Reactions: The benzamide core is then subjected to substitution reactions to introduce the furan-2-yl and 4-methylphenyl groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents.
Final Coupling: The final step involves the coupling of the substituted benzamide with the furan-2-ylmethyl group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
3,5-Dichloro-N-[(furan-2-yl)methyl]-4-methoxy-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chloro groups on the benzamide core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dichloro-N-[(furan-2-yl)methyl]-4-methoxy-N-[(4-methylphenyl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential as a therapeutic agent or as a tool in biochemical research.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[(furan-2-yl)methyl]-4-methoxy-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 3,5-dichloro-N-[(furan-2-yl)methyl]-4-methoxy-N-[(4-methylphenyl)methyl]benzamide include:
3,5-Dichloro-N-[(furan-2-yl)methyl]-4-methoxybenzamide: Lacks the 4-methylphenyl group, which may affect its biological activity and chemical properties.
3,5-Dichloro-N-[(furan-2-yl)methyl]-4-methoxy-N-phenylbenzamide: Similar structure but with a different substituent on the benzamide core, potentially leading to different interactions with biological targets.
The uniqueness of 3,5-dichloro-N-[(furan-2-yl)methyl]-4-methoxy-N-[(4-methylphenyl)methyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19Cl2NO3 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
3,5-dichloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H19Cl2NO3/c1-14-5-7-15(8-6-14)12-24(13-17-4-3-9-27-17)21(25)16-10-18(22)20(26-2)19(23)11-16/h3-11H,12-13H2,1-2H3 |
InChI Key |
IQLGMKVKVOVSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC(=C(C(=C3)Cl)OC)Cl |
Origin of Product |
United States |
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